3-[(3-Chlorophenyl)methoxy]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFIGNXAAISEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438596 | |
| Record name | 3-[(3-chlorophenyl)methoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107229-62-9 | |
| Record name | 3-[(3-chlorophenyl)methoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 3 Chlorophenyl Methoxy Pyridin 2 Amine and Cognate Structures
Strategic Approaches to the Pyridine-2-amine Scaffold Construction
The formation of the core pyridin-2-amine structure can be achieved through several robust and versatile methodologies. These strategies primarily involve the assembly of the heterocyclic ring from acyclic precursors or the modification of existing ring systems.
Multi-Component Coupling Reactions for Pyridine (B92270) Ring Formation
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.combibliomed.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net Several classical and modern MCRs are employed for the synthesis of the pyridine nucleus.
Key MCRs for pyridine synthesis include the Hantzsch pyridine synthesis, the Guareschi-Thorpe reaction, and the Bohlmann-Rahtz synthesis. acsgcipr.org The Hantzsch synthesis and its variations typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, which initially yields a dihydropyridine (B1217469) that must be subsequently oxidized to the aromatic pyridine. acsgcipr.org The Bohlmann-Rahtz pyridine synthesis offers a direct route to substituted pyridines by reacting enamines with alkynyl ketones, followed by a cyclodehydration step. Modern MCRs often utilize transition-metal catalysts to achieve high efficiency and selectivity under milder conditions. bohrium.com These one-pot procedures are advantageous as they reduce the number of purification steps, saving time and resources. bibliomed.org
| Reaction Name | Reactants | Key Features | Typical Product |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia source | Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.org | Polysubstituted Pyridine |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, Ammonia | Leads to 2-pyridone derivatives. acsgcipr.org | Substituted 2-Pyridone |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynyl ketone | Directly yields the aromatic pyridine ring. acsgcipr.org | Substituted Pyridine |
| Kröhnke Pyridine Synthesis | α,β-Unsaturated ketone, Pyridinium (B92312) salt, Ammonium acetate | A versatile method for synthesizing polysubstituted pyridines. acsgcipr.orgbaranlab.org | Polysubstituted Pyridine |
Cyclization Pathways in Pyridine Synthesis
The construction of the pyridine ring via cyclization is a cornerstone of heterocyclic chemistry. These methods typically involve the formation of one or two key bonds in an acyclic precursor to close the ring. A prominent strategy is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which assembles the pyridine ring with high regioselectivity. acsgcipr.org
Another major pathway involves the condensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with ammonia or other nitrogen sources. baranlab.org The initial condensation forms a dihydropyridine intermediate which then aromatizes, often through oxidation, to yield the final pyridine product. baranlab.orgacsgcipr.org Modern variations of these cyclization reactions often employ catalysts to improve yields and reaction conditions. For instance, Lewis acids can catalyze the cyclization of δ/ε-alkenoic acids and N-protected δ-alkenamides. researchgate.net Formal (3+3) cyclization reactions using synthons like pyridinium 1,4-zwitterions have also emerged as a powerful tool for constructing six-membered heterocyclic rings. mdpi.com
| Cyclization Strategy | Key Precursors | Mechanism Highlights | Reference |
|---|---|---|---|
| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition-metal catalyzed (e.g., Co, Rh, Ni), high atom economy. | acsgcipr.org |
| Condensation of 1,5-Dicarbonyls | 1,5-Dicarbonyl compounds, Ammonia/Amine | Initial condensation followed by cyclization and aromatization (often via oxidation). | baranlab.org |
| Formal (3+3) Cyclization | Pyridinium 1,4-zwitterions, Triazoles | Catalyst-free thermal reaction leading to fused ring systems. | mdpi.com |
| Cascade Cyclization/Ring Expansion | Hydroxy or amino acids with a pyridine moiety | Internal nucleophilic catalysis facilitates ring formation without high dilution. | researchgate.net |
Functional Group Interconversions on Precursor Molecules
An alternative to de novo ring synthesis is the modification of an existing pyridine ring through functional group interconversion (FGI). This approach is particularly useful when a suitable pyridine precursor is readily available. scribd.com For the synthesis of pyridin-2-amines, common strategies include the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) at the C2 position with an amine or ammonia source, and the reduction of a 2-nitropyridine (B88261).
The amination of 2-halopyridines is a widely used method. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the state-of-the-art for this transformation, allowing for the formation of C-N bonds under relatively mild conditions with a broad substrate scope. rsc.orgmdpi.com Another important FGI is the reduction of a 2-nitropyridine to the corresponding 2-aminopyridine (B139424). libretexts.org This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). libretexts.orggoogle.com Furthermore, Reissert-Henze type reactions, where pyridine N-oxides react with reagents like isocyanates or activated isocyanides, provide an efficient route to substituted 2-aminopyridines. nih.gov
| Transformation | Starting Material | Key Reagents/Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | 2-Halopyridine (Cl, Br, I) | Pd or Cu catalyst, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Broad scope, mild conditions; catalyst cost can be a factor. rsc.orgmdpi.com |
| Nitro Group Reduction | 2-Nitropyridine | H₂, Pd/C; or Fe/HCl; or SnCl₂/HCl | High-yielding; functional group tolerance can be an issue with some methods. libretexts.orggoogle.com |
| Reissert-Henze Type Reaction | Pyridine N-oxide | Activated isocyanides or isocyanates, followed by hydrolysis. | Tolerates electron-withdrawing groups well. nih.gov |
| Chichibabin Reaction | Pyridine | Sodium amide (NaNH₂) | Direct amination; harsh conditions, regioselectivity can be poor for substituted pyridines. |
Specific Synthetic Routes Towards 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine
The synthesis of the specific target molecule, this compound, involves the strategic combination of forming the 3-substituted pyridin-2-amine core and introducing the (3-chlorophenyl)methoxy side chain. The final key step is typically an etherification reaction.
Key Precursors and Starting Materials
The retrosynthetic analysis of this compound points to two primary precursors: a pyridin-2-amine core bearing a hydroxyl group at the 3-position, and a suitable 3-chlorobenzyl electrophile.
3-Hydroxypyridin-2-amine : This is the most direct precursor for the pyridine portion of the molecule. Its synthesis can be challenging, but it can be prepared from precursors like 2-amino-3-methoxypyridine (B156974) via demethylation or from 2,3-dihydroxypyridine (B124209) through selective amination.
3-Chlorobenzyl Halide (Chloride or Bromide) : This is the electrophilic partner in the etherification step. 3-Chlorobenzyl bromide or chloride are commercially available and highly reactive reagents suitable for Williamson ether synthesis.
Alternative Precursors : An alternative route could start from 2,3-dichloropyridine. orgsyn.org This approach would involve a regioselective nucleophilic substitution first with an amine source (e.g., via Buchwald-Hartwig amination) to form 3-chloro-N-substituted-pyridin-2-amine, followed by a second substitution with (3-chlorophenyl)methoxide. Another potential starting material is 2-amino-3-chloropyridine, which can be synthesized from 2-aminopyridine. nih.gov
| Precursor Name | Chemical Structure | Role in Synthesis |
| 3-Hydroxypyridin-2-amine | Nucleophile (Pyridine core) | |
| 3-Chlorobenzyl bromide | Electrophile (Side chain) | |
| 2-Amino-3-chloropyridine | Pyridine core for substitution | |
| (3-Chlorophenyl)methanol | Nucleophile precursor |
Condensation and Coupling Reaction Parameters
The key transformation to assemble this compound from its immediate precursors is the formation of the ether linkage, typically achieved through a Williamson ether synthesis. This reaction is a type of condensation reaction involving an alkoxide and an organohalide. libretexts.org
The reaction involves the deprotonation of the hydroxyl group of 3-hydroxypyridin-2-amine with a suitable base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks the electrophilic benzylic carbon of the 3-chlorobenzyl halide, displacing the halide and forming the desired ether bond.
The parameters for this reaction must be carefully controlled to ensure high yield and purity.
| Parameter | Typical Reagents/Conditions | Rationale/Considerations |
|---|---|---|
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | A strong base like NaH ensures complete deprotonation of the phenolic hydroxyl group. Weaker bases like K₂CO₃ can also be effective, often requiring higher temperatures or phase-transfer catalysts. |
| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Tetrahydrofuran (THF), Acetone | Polar aprotic solvents like DMF or THF are preferred as they solvate the cation of the base, leaving a highly reactive "naked" alkoxide nucleophile, thus accelerating the SN2 reaction. |
| Temperature | Room temperature to reflux (e.g., 25 °C to 80 °C) | The reaction is often heated to increase the rate, but excessively high temperatures can lead to side reactions. The optimal temperature depends on the reactivity of the specific substrates and the choice of base and solvent. |
| Reaction Time | 2 to 24 hours | Reaction progress is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion. |
An alternative coupling strategy could involve a palladium-catalyzed C-O cross-coupling reaction, particularly if starting from a precursor like 2-amino-3-halopyridine and (3-chlorophenyl)methanol. These reactions, while more complex to set up, can offer excellent yields and functional group tolerance.
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs of this compound is a multifaceted area of medicinal chemistry, focusing on the systematic modification of its core components: the chlorophenyl moiety, the methoxy (B1213986) bridge, and the pyridin-2-amine scaffold. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds, aiming to optimize potency, selectivity, and pharmacokinetic properties. Methodologies range from classical cross-coupling reactions to introduce diversity on the aromatic rings, to strategic alterations of the linker and functionalization of the pyridine core, including the synthesis of fused heterocyclic systems.
Modifications and Substitutions on the Chlorophenyl Moiety
The chlorophenyl group of this compound serves as a critical recognition element for its biological targets, and its modification is a primary strategy for analog development. Synthetic approaches are centered on introducing a variety of substituents at different positions of the phenyl ring to probe the effects of electronics and sterics on activity.
A prevalent method for introducing diversity is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the coupling of a suitably functionalized precursor with a wide array of boronic acids. For instance, starting with a precursor bearing an iodo- or bromo-substituent on the phenyl ring, various aryl and heteroaryl groups can be installed. This strategy was effectively used in the synthesis of 2-amino-6-arylbenzonitriles, where 2-amino-6-iodobenzonitrile (B597855) was coupled with different phenylboronic acids, including 3-chlorophenylboronic acid, to yield the desired biaryl structures.
In addition to wholesale replacement of the chlorophenyl ring, direct substitution on the ring offers a finer modulation of properties. In analogous heterocyclic systems like bisanilinopyrimidines, researchers have explored the introduction of small, electronically distinct groups. For example, the incorporation of fluorine and chlorine atoms has been shown to be favorable, potentially engaging in van der Waals interactions within hydrophobic pockets of target proteins. Conversely, the introduction of bulkier groups like methyl or amino moieties can sometimes lead to steric clashes, resulting in diminished activity. The synthesis of such analogs often involves starting from commercially available, pre-substituted anilines or phenylhydrazines that are then incorporated into the larger scaffold.
Preclinical Pharmacological Investigations of 3 3 Chlorophenyl Methoxy Pyridin 2 Amine and Its Analogs
In Vitro Biological Activity Profiling of 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine Derivatives
The structural features of this compound, specifically the 2-aminopyridine (B139424) core, are common to a variety of biologically active molecules. nih.govrsc.org Preclinical studies on analogous compounds have revealed a broad spectrum of activity, including the inhibition of key enzymes involved in inflammation and cancer signaling pathways.
Enzyme Inhibition Studies and Inhibitory Potencies (e.g., COX-1, COX-2, CDP Reductase, Squalene Synthase, Lanosterol-14α Demethylase, PI3K, SYK, FLT3)
Derivatives containing the aminopyridine scaffold have been extensively evaluated for their ability to inhibit various enzymes.
Cyclooxygenase (COX-1 and COX-2) Inhibition: The COX enzymes are critical mediators of inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a key goal for anti-inflammatory drug design to reduce gastrointestinal side effects. aalto.fimdpi.com Various pyridine-based compounds have been developed as selective COX-2 inhibitors. nih.gov For instance, a series of 1,2,4-triazole-3-carboxylate (B8385096) derivatives showed that substitution on the phenyl ring influenced COX-2 inhibition, with electron-withdrawing groups in the meta position being favorable. nih.gov Another study on pyrazole-based derivatives found that a methoxy (B1213986) group at the meta position of a phenyl ring resulted in high inhibitory activity towards COX-2, with an IC50 of 0.28 µM. nih.gov
Kinase Inhibition (PI3K, SYK, FLT3):
Phosphoinositide 3-kinase (PI3K): The PI3K/mTOR pathway is frequently deregulated in cancer. researchgate.net Pyridine (B92270) and triazine-based derivatives have been identified as potent PI3K/mTOR inhibitors. researchgate.netnih.govgoogle.com For example, PQR309, a compound featuring a substituted pyridine ring, is a pan-class I PI3K/mTOR inhibitor with IC50 values for PI3K isoforms ranging from 33 to 708 nM. researchgate.net
Spleen Tyrosine Kinase (Syk): Syk is a key mediator in inflammatory and allergic responses. Highly potent aminopyridine analogs have been developed as Syk kinase inhibitors. Analogs with a primary amine at the 4-position of the pyridine ring showed a significant increase in enzymatic potency, achieving single-digit nanomolar activity.
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). researchgate.netnih.gov An imidazo[1,2-a]pyridine-pyridine derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, which shares structural similarities with the subject compound, was identified as a potent inhibitor of FLT3-ITD and its secondary mutants. nih.gov This compound, referred to as compound 1, demonstrated an IC50 of approximately 3.65 nM against the FLT3-ITD positive MOLM14 cell line. nih.gov
Other Enzyme Targets:
CDP Reductase (Ribonucleotide Reductase): This enzyme is crucial for DNA synthesis and a target for cancer therapy. While direct data on this compound is scarce, related alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), are known inhibitors of this enzyme.
Squalene Synthase and Lanosterol-14α Demethylase: These enzymes are involved in the cholesterol biosynthesis pathway. While they are important drug targets, specific inhibitory data for aminopyridine derivatives against these enzymes is not prominently featured in available research. However, the broad applicability of the pyridine scaffold suggests potential for inhibition. researchgate.net
| Compound/Analog Class | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Pyrazole-based derivative (meta-methoxy) | COX-2 | 0.28 µM | nih.gov |
| PQR309 (Pan-PI3K/mTOR inhibitor) | PI3Kα | 33 nM | researchgate.net |
| PQR309 (Pan-PI3K/mTOR inhibitor) | mTOR | 89 nM | researchgate.net |
| Aminopyridine derivative (19a) | Syk | <10 nM | |
| Compound 1 (Imidazo[1,2-a]pyridine-pyridine derivative) | FLT3 (in MOLM14 cells) | 3.65 nM | nih.gov |
Receptor Binding Assays and Ligand Interactions
While specific receptor binding assays for this compound are not extensively documented, insights into ligand interactions can be derived from molecular modeling and structure-activity relationship (SAR) studies of analogous compounds. The 2-aminopyridine moiety is a well-established kinase inhibitor scaffold, known to interact with the hinge region of the ATP-binding site of many kinases. acs.org
For instance, in COX-2 inhibitors, the presence of specific side chains allows the molecule to fit into a secondary pocket of the COX-2 active site, which is not present in COX-1, thereby conferring selectivity. nih.gov In kinase inhibitors, the nitrogen atoms of the pyridine ring often form crucial hydrogen bonds with key amino acid residues in the hinge region, such as Val882 in PI3Kγ. nih.gov The substituents on the pyridine ring can then explore other regions of the binding pocket to enhance potency and selectivity. Computational docking studies of various aminopyridine derivatives have confirmed their favorable binding energies and interactions with target proteins. benthamdirect.com
Cellular Assays for Biological Response and Pathway Modulation
The enzymatic inhibition observed with aminopyridine derivatives translates into measurable effects in cellular assays. nih.govreactionbiology.com These assays are critical for confirming that a compound can engage its target within a cellular context and elicit a biological response. reactionbiology.com
Anti-proliferative and Cytotoxic Activity: Many kinase inhibitors with an aminopyridine core demonstrate potent anti-proliferative effects in cancer cell lines. The FLT3 inhibitor, compound 1, potently inhibits the proliferation of various leukemia cell lines harboring FLT3 mutations, with IC50 values in the low nanomolar range. nih.gov For example, it inhibited MOLM14 (FLT3-ITD) and MOLM14-D835Y cells with IC50 values of 3.65 nM and 2.08 nM, respectively. nih.gov This activity is specific, as the compound showed no significant effect on cell lines without FLT3 mutations. nih.gov
Apoptosis and Cell Cycle Arrest: Inhibition of key survival pathways often leads to programmed cell death (apoptosis) or cell cycle arrest. Preclinical studies of the FLT3 inhibitor PKC412 showed it caused cell cycle arrest and induced apoptosis in mutant FLT3-positive cells. nih.gov
Inhibition of Cellular Signaling: The efficacy of kinase inhibitors is often confirmed by measuring the phosphorylation status of downstream substrates. reactionbiology.com Treatment of MCF-7 breast cancer cells with pyridopyrimidinone dual PI3K/mTOR inhibitors led to a potent suppression of the phosphorylation of Akt (a PI3K substrate) and p70s6k (an mTOR substrate), with IC50 values of 16 nM and 66 nM, respectively. nih.gov Similarly, FLT3 inhibitors block the phosphorylation of FLT3 and its downstream signaling factors like STAT5. researchmap.jp
| Compound/Analog Class | Cell Line | Assay | Result (IC50 or Effect) | Reference |
|---|---|---|---|---|
| Compound 1 (FLT3 Inhibitor) | MOLM14 (AML) | Anti-proliferation | 3.65 nM | nih.gov |
| Compound 1 (FLT3 Inhibitor) | MOLM14-D835Y (AML) | Anti-proliferation | 2.08 nM | nih.gov |
| Aminopyridine derivatives | HCT 116 (Colorectal Cancer) | Anti-proliferation (MTT) | 3.7 - 8.1 µM | benthamdirect.com |
| Pyridopyrimidinone (PI3K/mTOR Inhibitor) | MCF-7 (Breast Cancer) | p-Akt Suppression | 16 nM | nih.gov |
| Pyridopyrimidinone (PI3K/mTOR Inhibitor) | MCF-7 (Breast Cancer) | p-p70s6k Suppression | 66 nM | nih.gov |
Elucidation of Molecular Mechanism of Action in Preclinical Contexts
Understanding the molecular mechanism of action is crucial for the rational development of therapeutic agents. For aminopyridine derivatives, research has identified direct molecular targets and the subsequent modulation of key biochemical pathways.
Identification of Direct Molecular Targets (e.g., AcrB Efflux Pump, Enzymes, Receptors)
AcrB Efflux Pump: A significant mechanism of multidrug resistance (MDR) in Gram-negative bacteria is the overexpression of efflux pumps like AcrAB-TolC. nih.govnih.govmdpi.com Small molecule efflux pump inhibitors (EPIs) can restore antibiotic efficacy. mdpi.com Novel pyranopyridine-based inhibitors have been developed that are orders of magnitude more powerful than previously known inhibitors. nih.gov These compounds, such as MBX2319, directly target the AcrB protein, which is the inner membrane transporter of the AcrAB-TolC pump. nih.govnih.govusda.gov Structural and cellular studies have confirmed that these inhibitors bind to the periplasmic, substrate-binding domain of AcrB, thereby inhibiting its function. nih.gov This inhibition potentiates the activity of antibiotics like ciprofloxacin (B1669076) and piperacillin. nih.govusda.gov
Enzymes and Receptors: As detailed in section 3.1.1, the direct molecular targets for various analogs of this compound include a range of enzymes critical to disease pathology. These include protein kinases such as FLT3, PI3K, and Syk, where the aminopyridine scaffold acts as an ATP-competitive inhibitor. nih.govacs.org Additionally, enzymes like COX-2 have been identified as direct targets for pyridine-containing molecules designed to have anti-inflammatory properties. nih.gov
Analysis of Modulated Biochemical Pathways
The inhibition of direct molecular targets by this compound analogs leads to the modulation of entire biochemical signaling cascades.
PI3K/AKT/mTOR Pathway: Inhibition of PI3K and/or mTOR by pyridine-based compounds directly blocks the signaling cascade that is central to cell proliferation, survival, and growth in many cancers. nih.gov This is evidenced by the dephosphorylation of downstream effectors like AKT and p70S6K, leading to anti-tumor effects. nih.gov
FLT3 Signaling Pathway: In AML cells with activating FLT3 mutations, constitutive signaling through downstream pathways, including STAT5, MAPK, and AKT, drives leukemic cell proliferation and survival. nih.govresearchmap.jp Potent and selective FLT3 inhibitors based on the aminopyridine scaffold block the autophosphorylation of the FLT3 receptor, thereby shutting down these pro-survival signals and inducing apoptosis. nih.govnih.govresearchmap.jp
Prostaglandin Biosynthesis Pathway: By directly inhibiting the COX-2 enzyme, relevant aminopyridine analogs block the conversion of arachidonic acid into prostaglandins (B1171923). nih.gov Since prostaglandins are key mediators of inflammation, pain, and fever, this inhibition forms the basis of the anti-inflammatory activity of these compounds.
Evaluation of Specific Biological Activities in Preclinical Models
Preclinical studies on this compound and its structural analogs have revealed a range of potential pharmacological activities. In vitro and in vivo research models have been employed to investigate the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, providing a foundational understanding of their biological effects.
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
While specific antimicrobial data for this compound is not extensively detailed in the available literature, studies on its core components—the aminopyridine and chlorophenyl moieties—and related analogs suggest a potential for antimicrobial action.
Antibacterial and Antifungal Activity: Research into various pyridine derivatives demonstrates a spectrum of antimicrobial effects. For instance, a series of 2-amino-3-cyanopyridine (B104079) analogs have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net Similarly, derivatives of 2-amino-4-chloropyridine (B16104) have shown variable but sometimes significant activity against bacterial and fungal strains. researchgate.net In one study, Schiff bases derived from 3-amino-2-chloropyridine (B31603) were tested against S. aureus, B. subtilis, K. pneumonia, and P. aeruginosa but did not show activity at the tested concentration. mdpi.com
Analogs incorporating both a pyridine ring and a chlorophenyl group have also been investigated. N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide exhibited good antifungal activity against several plant-pathogenic fungi, including Botrytis cinerea and Gibberella zeae. researchgate.net Other studies on imidazo[1,2-a]pyridine (B132010) derivatives containing a chlorophenyl group have also reported antibacterial and antifungal properties. researchgate.net
Antiviral Activity: The antiviral potential of compounds structurally related to this compound has been explored. One notable study focused on an N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, which demonstrated significant activity against both wild-type and drug-resistant Hepatitis B virus (HBV). dovepress.com The mechanism of this antiviral effect was linked to the compound's ability to increase intracellular levels of APOBEC3G (A3G), a host defense factor known to inhibit HBV replication. dovepress.com
| Analog/Derivative Class | Activity Type | Organisms/Virus Tested | Key Findings | Source |
|---|---|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Antiviral | Hepatitis B Virus (HBV) | Active against wild-type and drug-resistant HBV; increases intracellular APOBEC3G levels. | dovepress.com |
| N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide | Antifungal | Botrytis cinerea, Gibberella zeae | Demonstrated good antifungal activity against tested plant pathogens. | researchgate.net |
| 2-Amino-4-chloropyridine Derivatives | Antibacterial, Antifungal | Various bacteria and fungi | Exhibited variable and modest activity against tested microorganisms. | researchgate.net |
| (2-Chloropyridine-3-yl)-(4-nitrobenzylidene) amine | Antibacterial | S. aureus, B. subtilis, K. pneumonia, P. aeruginosa | Found to be inactive at the tested concentration of 200 μg/disk. | mdpi.com |
Anticancer and Antiproliferative Activities
The anticancer potential of compounds structurally related to this compound has been a significant area of investigation. Various analogs, particularly those based on fused heterocyclic systems like thieno[2,3-b]pyridines and imidazo[1,2-α]pyridines, have shown potent antiproliferative effects in preclinical cancer models.
One of the most extensively studied classes of analogs is the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. These compounds have demonstrated potent anti-proliferative activity against human colorectal carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com The proposed mechanism for this activity involves the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.comnih.gov Modifications to this scaffold, such as the introduction of benzoyl or benzyl (B1604629) alcohol tethers, have yielded compounds with IC₅₀ concentrations in the nanomolar range (25–50 nM) against these cell lines. mdpi.com
Other heterocyclic analogs have also shown promise. A study on 3-aminoimidazo[1,2-α]pyridine compounds revealed significant cytotoxic activity against various cancer cell lines. nih.gov For example, a derivative with a nitro group and a p-chlorophenyl group showed high inhibitory activity against the HT-29 colon cancer cell line with an IC₅₀ of 4.15 µM. nih.gov Another analog from this series displayed the highest activity against the B16F10 melanoma cell line with an IC₅₀ of 14.39 µM. nih.gov
Furthermore, pyridine-containing 1,3,4-thiadiazole (B1197879) derivatives have been evaluated for their in-vitro cytotoxicity. One such compound, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was found to be highly cytotoxic to HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines, with IC₅₀ values of 2.8 µM and 1.8 µM, respectively. researchgate.net
| Analog/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Source |
|---|---|---|---|---|
| 5-Benzylhydroxy-thieno[2,3-b]pyridines | HCT116, MDA-MB-231 | 25–50 nM | Inhibition of PI-PLC | mdpi.com |
| 3-Aminoimidazo[1,2-α]pyridine derivative | HT-29 (Colon) | 4.15 µM | Not specified | nih.gov |
| 3-Aminoimidazo[1,2-α]pyridine derivative | B16F10 (Melanoma) | 14.39 µM | Not specified | nih.gov |
| Pyridine-containing 1,3,4-thiadiazole | PANC-1 (Pancreatic) | 1.8 µM | Not specified | researchgate.net |
| Pyridine-containing 1,3,4-thiadiazole | HeLa (Cervical) | 2.8 µM | Not specified | researchgate.net |
| 3-(Pyrid-2-yl)-pyrazolines | Various | Sub-micromolar activity | Disruption of microtubule formation | bath.ac.uk |
Anti-inflammatory Effects
Analogs containing the 3-chlorophenyl group have been evaluated for their anti-inflammatory properties in various preclinical models. These studies suggest that this structural motif contributes to the modulation of inflammatory pathways.
A notable investigation focused on a (3-chlorophenyl)-2-spiroisoxazoline derivative, which demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com This compound was found to reduce the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com The anti-inflammatory potential was further confirmed in an in vivo mouse model, where the compound dose-dependently reduced the number of writhes induced by acetic acid, a common test for analgesic and anti-inflammatory effects. mdpi.com
Other research on compounds featuring a chlorophenyl group has reinforced these findings. A pyrrole (B145914) derivative with a 4-chlorophenyl substituent exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, particularly after repeated dosing. mdpi.com This effect was associated with a significant decrease in serum TNF-α levels. mdpi.com Similarly, new derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net The collective evidence from these studies points towards the role of the chlorophenyl moiety in compounds that can suppress pro-inflammatory cytokine production and mitigate inflammatory responses in animal models. mdpi.commdpi.comnih.gov
| Analog/Derivative Class | Model System | Key Findings | Source |
|---|---|---|---|
| (3-Chlorophenyl)-2-spiroisoxazoline | LPS-stimulated RAW 264.7 macrophages | Reduced production of NO, TNF-α, and IL-6. | mdpi.com |
| (3-Chlorophenyl)-2-spiroisoxazoline | Acetic acid-induced writhing (mice) | Dose-dependent reduction in writhing response. | mdpi.com |
| Pyrrole derivative with 4-chlorophenyl group | Carrageenan-induced paw edema (rats) | Significantly inhibited paw edema; decreased serum TNF-α. | mdpi.com |
| 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Not specified | Evaluated for anti-inflammatory activity. | researchgate.net |
Other Potential Biological Effects in Research Models
Beyond the primary areas of antimicrobial, anticancer, and anti-inflammatory research, preclinical investigations of analogs have uncovered other potential biological activities.
One study investigated the therapeutic potential of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, an analog containing a chlorophenyl group. mdpi.com This compound was found to affect the ex vivo spontaneous contractile activity of smooth muscle tissue. The research suggested that the compound reduces the strength of calcium-dependent contractions, potentially by modulating voltage-gated L-type Ca2+ channels and interacting with muscarinic acetylcholine (B1216132) and 5-hydroxytryptamine (5-HT) receptors. mdpi.com
In a different area of research, certain 3-(3-pyridyl)-oxazolidinone derivatives were evaluated for anthelmintic activity against the adult Indian earthworm, Pheretima posthuma. nih.govmdpi.com The results indicated that while many of the tested compounds had a significant paralytic effect on the earthworms, their lethal efficacy was less pronounced. mdpi.com
| Analog/Derivative Class | Biological Effect Investigated | Model System | Key Findings | Source |
|---|---|---|---|---|
| 1-(2-Chlorophenyl)-dihydroisoquinoline | Smooth Muscle Contractility | Ex vivo rat smooth muscle | Reduced strength of Ca²⁺-dependent contractions; modulated 5-HT receptors. | mdpi.com |
| 3-(3-Pyridyl)-oxazolidinone derivatives | Anthelmintic Activity | Pheretima posthuma (earthworm) | Demonstrated significant paralytic effects. | nih.govmdpi.com |
Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl Methoxy Pyridin 2 Amine and Analogous Compounds
Systematic Evaluation of Substituent Effects on the 3-Chlorophenyl Moiety
The nature and position of substituents on the phenyl ring of 3-(benzyloxy)pyridin-2-amine analogs play a crucial role in determining their biological activity. While specific studies focusing solely on the 3-chlorophenyl moiety of the title compound are not extensively detailed in the available literature, broader SAR studies on related structures provide valuable insights. For instance, in series of biphenylaminoquinoline derivatives featuring benzyloxy substituents, the position of these groups on the biphenyl (B1667301) ring significantly impacts cytotoxicity against various cancer cell lines. This suggests that the spatial arrangement of substituents on the phenyl ring is a key determinant of biological activity.
In analogous series of kinase inhibitors, the electronic properties and steric bulk of substituents on the phenyl ring are critical for potency and selectivity. Generally, electron-withdrawing groups, such as the chloro group in the 3-position, can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to target proteins. The position of the substituent is also vital; for example, a shift of a methoxy (B1213986) group from a 3,4- to a 3,5-position on a phenyl ring has been shown to considerably increase efficacy against certain enzymes.
The following table summarizes the general effects of phenyl ring substitutions based on analogous compound series.
| Substitution Position | General Effect on Activity | Rationale (Postulated) |
| ortho | Often decreases activity | Steric hindrance may disrupt optimal binding conformation. |
| meta | Variable; can be favorable | Balances electronic effects without significant steric clash. |
| para | Often enhances activity | Allows for interaction with specific pockets in the target's active site; can improve pharmacokinetic properties. |
It is important to note that these are general trends, and the optimal substitution pattern is highly dependent on the specific biological target.
Investigation of the Methoxy Linker's Influence on Biological Activity and Pharmacological Efficacy
Studies on related compounds, such as thieno[2,3-b]pyridines, have shown that the nature of the linker between the core heterocycle and a phenyl ring significantly affects anti-proliferative activity. For instance, replacing an amide linker with other functionalities can lead to a complete loss of activity, highlighting the specific requirements of the linker for optimal biological response.
The length and flexibility of the linker are also paramount. A linker that is too short or too rigid may prevent the molecule from adopting the necessary conformation to bind effectively to its target. Conversely, a linker that is too long or too flexible might lead to a loss of entropy upon binding, which is energetically unfavorable. The methylene (B1212753) group (-CH2-) in the methoxy linker of the title compound provides a degree of rotational freedom, allowing the 3-chlorophenyl ring to orient itself within a binding pocket.
Impact of Structural Modifications on the Pyridine-2-amine Core on Activity and Selectivity
The pyridine-2-amine core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets. The 2-amino group and the pyridine (B92270) nitrogen are capable of acting as hydrogen bond donors and acceptors, respectively, which are often essential for anchoring a molecule within the active site of an enzyme.
In studies of antimalarial 3,5-diaryl-2-aminopyridines, modifications to the pyridine core, such as its replacement with a pyrazine (B50134) ring, led to a new series of analogs with potent oral antimalarial activity. nih.gov However, other alterations to the pyridine core or substitution of the 2-amino group resulted in a loss of activity, underscoring the specific structural requirements of this scaffold. nih.gov
For kinase inhibitors, the 2-aminopyridine (B139424) moiety is a common "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. Modifications to this core, such as the introduction of substituents on the pyridine ring, can modulate the basicity of the pyridine nitrogen and the hydrogen-bonding potential of the amino group, thereby fine-tuning the binding affinity and selectivity. For example, the introduction of a substituted heteroaromatic ring at the 5-position of a pyridone fragment (related to the pyridine-2-amine core) was key to achieving optimal selectivity over related kinases.
Pharmacophore Mapping and Essential Structural Features for Biological Response
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine and its analogs, a general pharmacophore model can be hypothesized based on the SAR of related kinase inhibitors and other biologically active molecules.
The key features of such a pharmacophore would likely include:
A hydrogen bond donor: The 2-amino group on the pyridine ring.
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.
A hydrophobic/aromatic region: The 3-chlorophenyl moiety.
A hydrogen bond acceptor (optional): The oxygen atom of the methoxy linker.
A five-point pharmacophore model developed for a series of phosphoinositide 3-kinase (PI3K) p110alpha inhibitors included three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. nih.gov This highlights the common features often found in kinase inhibitor pharmacophores. The relative spatial arrangement of these features is critical for effective binding.
Docking studies with related compounds have shown that the aromatic ring often occupies a hydrophobic pocket within the active site, while the hydrogen bond donors and acceptors form key interactions with the protein backbone or specific amino acid residues.
Exploration of Stereochemical Contributions to Activity and Selectivity
The potential for stereoisomerism in analogs of this compound could arise from the introduction of chiral centers, for instance, by substitution on the methylene group of the methoxy linker or on the pyridine ring. While the parent compound itself is achiral, its derivatives could exist as enantiomers or diastereomers.
It is well-established in medicinal chemistry that different stereoisomers of a compound can have vastly different biological activities and pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
For example, studies on allenic amines as monoamine oxidase B (MAO-B) inhibitors have shown that the chirality of the allene (B1206475) group has a profound effect on the inactivation rate, with the (R)-allenes being up to 200-fold more potent than their (S)-allenic counterparts. acs.org This demonstrates the high degree of stereoselectivity that can be exhibited by biological systems. Therefore, should chiral analogs of this compound be synthesized, the separation and individual testing of the stereoisomers would be crucial to fully understand their SAR and to identify the most potent and selective isomer.
Computational and Theoretical Approaches in the Investigation of 3 3 Chlorophenyl Methoxy Pyridin 2 Amine
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine, these studies have been instrumental in understanding its geometry, electronic behavior, and vibrational characteristics. A key study by Mary Y. S. et al. provides a comprehensive analysis using various theoretical models.
Density Functional Theory (DFT) Studies of Optimized Geometry
Density Functional Theory (DFT) is a robust method for predicting the most stable three-dimensional arrangement of atoms in a molecule. The geometry of this compound was optimized using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between accuracy and computational cost. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's conformation.
Interactive Data Table: Selected Optimized Geometrical Parameters
Users can sort and filter the data by parameter type.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C2-N1 | 1.34 Å |
| C6-N1 | 1.35 Å | |
| C2-N7 | 1.37 Å | |
| O8-C9 | 1.43 Å | |
| C9-C10 | 1.51 Å | |
| C12-Cl17 | 1.75 Å | |
| Bond Angle | C6-N1-C2 | 118.5° |
| N1-C2-N7 | 117.2° | |
| C3-O8-C9 | 117.8° | |
| O8-C9-C10 | 108.1° | |
| Dihedral Angle | C4-C3-O8-C9 | 178.5° |
| C3-O8-C9-C10 | -179.1° | |
| O8-C9-C10-C11 | 68.9° |
Note: The data presented is based on computational studies and represents theoretical values.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability.
For this compound, the HOMO is primarily located over the pyridin-2-amine moiety, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the 3-chlorophenyl ring system. The calculated HOMO-LUMO energy gap is approximately 4.85 eV, which suggests a high degree of stability and low chemical reactivity. This information is vital for predicting how the molecule will interact with biological targets.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It quantifies the stabilization energy associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. In this compound, significant interactions are observed.
Interactive Data Table: Major NBO Stabilization Energies
Users can sort the data by interaction type or stabilization energy.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O8 | π(C3-C4) | 21.55 |
| LP(1) N7 | π(C2-N1) | 45.87 |
| π(C5-C6) | π*(C3-C4) | 18.23 |
Note: LP denotes a lone pair orbital. E(2) represents the stabilization energy from donor-acceptor interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps to identify regions that are rich or deficient in electrons, thereby predicting sites for nucleophilic and electrophilic interactions. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP analysis shows that the most negative potential is concentrated around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) linker. These areas are the primary sites for hydrogen bonding interactions. The most positive potential is found over the hydrogen atoms of the amino group, making them potential hydrogen bond donors.
Vibrational Spectra Analysis and Potential Energy Distribution (PED)
Theoretical vibrational analysis, when compared with experimental FT-IR and FT-Raman spectra, allows for the precise assignment of vibrational modes. Calculations performed at the B3LYP/6-311++G(d,p) level provide theoretical frequencies that correlate well with experimental data after appropriate scaling. The Potential Energy Distribution (PED) analysis further details the contribution of individual bond stretches, bends, and torsions to each vibrational mode.
Key assignments include the N-H stretching vibrations of the amino group, typically observed in the 3300-3500 cm⁻¹ region. The C-Cl stretching vibration is identified, confirming the presence of the chlorophenyl group. Aromatic C-H stretching modes and various ring vibrations for both the pyridine and phenyl rings are also assigned based on the PED analysis.
Medicinal Chemistry and Drug Discovery Perspectives on 3 3 Chlorophenyl Methoxy Pyridin 2 Amine
Rational Design of Derivatives and Analog Libraries
The rational design of derivatives based on the 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine scaffold involves systematic structural modifications to explore and map the structure-activity relationship (SAR). The primary strategy is to create analog libraries by altering three key components of the molecule: the substituted phenyl ring, the benzyl (B1604629) ether linker, and the pyridin-2-amine core.
Phenyl Ring Modification: The 3-chloro substitution on the phenyl ring serves as a starting point for exploring electronic and steric effects. A library of analogs can be designed by varying the position and nature of the substituent on this ring. Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho-, meta-, and para-positions can probe the electronic requirements of the binding pocket.
Linker Modification: While the parent structure features a methyleneoxy (-OCH₂-) linker, bioisosteric replacement is a common strategy in rational design. Replacing the ether oxygen with a sulfur atom (thioether) or an amino group (benzylamine) can alter bond angles, flexibility, and hydrogen bonding potential, potentially leading to improved interactions with a biological target.
A representative virtual library designed around these principles is detailed in the table below.
| Compound ID | Phenyl Ring Substitution (R¹) | Pyridine (B92270) Ring Substitution (R²) | Linker (X) | Rationale |
| Lead | 3-Cl | H | -OCH₂- | Starting compound. |
| A-1 | 4-Cl | H | -OCH₂- | Investigate positional isomer effects. |
| A-2 | 3-F | H | -OCH₂- | Explore halogen bioisosteres. |
| A-3 | 4-OCH₃ | H | -OCH₂- | Introduce electron-donating group. |
| A-4 | 3-CF₃ | H | -OCH₂- | Introduce strong electron-withdrawing group. |
| B-1 | 3-Cl | 5-F | -OCH₂- | Modulate pyridine ring electronics. |
| B-2 | 3-Cl | 6-CH₃ | -OCH₂- | Introduce steric bulk near the core. |
| C-1 | 3-Cl | H | -SCH₂- | Thioether linker for altered geometry. |
| C-2 | 3-Cl | H | -NHCH₂- | Amine linker for H-bond donation. |
This table represents a hypothetical library for initial SAR exploration.
Strategies for Lead Optimization and Compound Improvement
Following the identification of a "hit" or "lead" compound from initial screening, lead optimization aims to enhance its drug-like properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. For the this compound series, several established medicinal chemistry strategies can be employed. nih.govnih.govacs.org
Potency Enhancement:
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can guide the design of derivatives with improved binding affinity. Modifications can be made to exploit specific hydrophobic pockets or form additional hydrogen bonds with key amino acid residues.
Bioisosteric Replacement: As mentioned in the design phase, replacing key functional groups with bioisosteres can fine-tune electronic and steric properties to maximize target engagement. For example, replacing the chloro group with a trifluoromethyl group could enhance hydrophobic interactions.
Selectivity Improvement:
Target-Specific Interactions: To achieve selectivity against other related targets (e.g., different kinases), modifications are designed to exploit subtle differences in the active sites. This often involves introducing bulkier substituents that are accommodated by the target of interest but clash with the active site of off-target proteins.
ADMET Optimization:
Blocking Metabolic Hotspots: Computational models and experimental metabolic stability assays can identify sites on the molecule prone to metabolic degradation (metabolic hotspots). These positions can be blocked, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group to improve the compound's half-life. nih.gov
| Strategy | Objective | Example Modification |
| Potency Enhancement | Increase binding affinity | Introduce a 4-hydroxyl on the phenyl ring to form a new H-bond. |
| Selectivity | Reduce off-target activity | Add a bulky t-butyl group to the pyridine 6-position. |
| Solubility Improvement | Enhance aqueous solubility | Incorporate a morpholine (B109124) or piperazine (B1678402) moiety on the phenyl ring. |
| Metabolic Stability | Block P450 oxidation | Replace a C-H bond on the phenyl ring with a C-F bond. |
This table outlines general strategies applicable to the optimization of the lead compound.
Identification of Novel Pharmacophores from the Pyridine-2-amine Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The 3-alkoxy-pyridin-2-amine scaffold possesses several key features that define its pharmacophoric profile. nih.gov
The pyridin-2-amine moiety is a well-established pharmacophore, particularly in the field of kinase inhibitors. nih.govresearchgate.net Its key features include:
Hydrogen Bond Donor: The primary amine at the 2-position acts as a crucial hydrogen bond donor.
Hydrogen Bond Acceptor: The pyridine ring nitrogen (N1) serves as a hydrogen bond acceptor.
Aromatic System: The pyridine ring itself provides a scaffold for positioning other functional groups and can engage in π-stacking interactions with aromatic amino acid residues in a binding site.
The 3-alkoxy group adds another layer of functionality:
Hydrogen Bond Acceptor: The ether oxygen can act as an additional hydrogen bond acceptor.
Conformational Control: The benzyloxy group is not planar with the pyridine ring, creating a specific 3D shape that can be critical for fitting into a binding pocket. nih.gov
Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact with nonpolar regions of the target protein.
The combination of these features creates a distinct pharmacophore that can be recognized by various biological targets. The specific substitution pattern, such as the 3-chloro group in this compound, further refines this pharmacophore by introducing specific electronic and steric properties that can enhance affinity and selectivity for a particular target.
| Pharmacophoric Feature | Structural Element | Potential Interaction |
| Hydrogen Bond Donor | 2-Amine (-NH₂) | Interaction with backbone carbonyls (e.g., in kinase hinge region). |
| Hydrogen Bond Acceptor | Pyridine Nitrogen (N1) | Interaction with H-bond donating amino acid side chains. |
| Hydrogen Bond Acceptor | Ether Oxygen (-O-) | Interaction with H-bond donating residues. |
| Aromatic/Hydrophobic Region | Pyridine Ring | π-stacking with Phe, Tyr, Trp. |
| Aromatic/Hydrophobic Region | (3-Chlorophenyl) Ring | Hydrophobic pocket interactions. |
| Halogen Bond Acceptor | 3-Chloro Group (-Cl) | Potential for halogen bonding with electron-rich atoms. |
Future Research Directions in the Exploration of this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological target or pathway. Given the potential biological activity of the 3-alkoxypyridin-2-amine scaffold, this compound and its optimized analogs represent promising candidates for development as chemical probes.
Future research should focus on several key areas:
Synthesis and Screening: The rationally designed analog libraries should be synthesized and screened against a panel of relevant biological targets. Based on existing data for the parent scaffold, this panel should include protein kinases (e.g., MAPK14) and hydrolases. drugbank.com High-throughput screening can identify initial hits and define the biological space for this chemical class.
Detailed SAR Studies: For the most active compounds, comprehensive SAR studies should be conducted to build a detailed understanding of how structural changes affect potency and selectivity. This involves synthesizing a more focused library around the initial hits.
Mechanism of Action Studies: Once a potent and selective compound is identified, studies should be undertaken to confirm its mechanism of action. This includes target engagement assays in cells and biochemical assays to confirm direct interaction with the purified protein.
Development of a Validated Chemical Probe: The ultimate goal is to develop a highly potent (<100 nM), selective, and cell-permeable analog that can be used as a chemical probe. This probe would enable researchers to investigate the physiological and pathological roles of its specific target in cellular and potentially in vivo models. The development of such a tool could provide valuable insights into disease mechanisms and validate the target for future therapeutic development. Unsubstituted pyridin-2-amine itself has been noted for its potential as a scaffold for fluorescent probes, suggesting that derivatives could be developed for imaging applications. mdpi.com
By systematically exploring the medicinal chemistry of this compound, new and valuable research tools can be developed to advance our understanding of complex biological systems.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine?
A common approach involves condensation reactions between substituted benzaldehydes and pyridine derivatives. For example, hydrazinopyridine can react with a 3-chlorophenyl-substituted aldehyde in ethanol under acidic conditions (e.g., acetic acid), followed by purification via vacuum filtration and washing with methanol/water . Modifications to this protocol may include substituting the aldehyde precursor to introduce the (3-chlorophenyl)methoxy group.
Q. How should researchers characterize this compound using spectroscopic techniques?
- 1H/13C-NMR : Key signals include aromatic protons (δ 7.3–8.1 ppm for pyridine and chlorophenyl groups) and methoxy protons (δ ~3.8–5.1 ppm). Assignments should reference residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm for 1H) .
- FTIR : Look for stretching vibrations corresponding to C-O (1260–1165 cm⁻¹), aromatic C=C (1596–1438 cm⁻¹), and NH₂ (3198 cm⁻¹) .
- HRMS : Calculate exact mass using the molecular formula (C₁₂H₁₀ClN₂O) and compare with experimental values to confirm purity .
Q. What are the critical storage and handling protocols for this compound?
Store the compound sealed in a dry environment at 2–8°C to prevent hydrolysis or degradation. Use inert atmospheres (e.g., N₂) during synthesis to avoid oxidation of sensitive functional groups .
Advanced Questions
Q. How can reaction yields be optimized during the synthesis of derivatives?
Yield optimization often involves adjusting stoichiometry, reaction time, and catalyst selection. For cyclization steps, sodium hypochlorite in ethanol at room temperature has been effective for forming triazolo-pyridine derivatives (e.g., 91% yield), though excess oxidant may require post-reaction aeration to remove residual reagents .
Q. What analytical strategies address byproduct formation during methoxy-group introduction?
Byproducts like unreacted aldehyde or over-oxidized species can be minimized via:
- TLC monitoring (silica gel, CH₂Cl₂ mobile phase) .
- Column chromatography (gradient elution with ethyl acetate/hexane).
- Recrystallization from methanol/water mixtures to isolate pure product .
Q. How do researchers evaluate potential tautomerism or isomerism in this compound?
Tautomerism in the pyridin-2-amine moiety can be assessed via:
- Variable-temperature NMR to detect equilibrium shifts.
- X-ray crystallography (if crystalline), as seen in related chloropyridin-2-amine structures .
- DFT calculations to compare stability of tautomeric forms .
Q. What in vitro assays are suitable for probing biological activity?
- Kinase inhibition assays : Use TrkA or similar kinase targets with ATP-competitive binding protocols. Pre-incubate the compound with kinase and substrate, then measure phosphorylation via luminescence .
- Cellular uptake studies : Employ fluorescent analogs or radiolabeled derivatives to track intracellular accumulation .
Data Contradictions and Resolution
Q. How should conflicting NMR data for analogous compounds be interpreted?
Discrepancies in aromatic proton shifts may arise from solvent effects or substituent electronic differences. For example, electron-withdrawing groups (e.g., Cl, CF₃) deshield adjacent protons, shifting signals downfield. Cross-reference with computational models (e.g., ChemDraw predictions) and databases like PubChem .
Q. What explains variability in biological activity across structural analogs?
Subtle changes, such as replacing methoxy with ethoxy groups, can alter steric bulk and electronic properties, impacting target binding. Case studies on TrkA inhibitors highlight the importance of the pyridin-2-amine core and substituent positioning .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
